![molecular formula C23H20N4O4S3 B2429086 N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide CAS No. 629606-02-6](/img/structure/B2429086.png)
N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a sulfonyl group, a thiazole ring, and a benzenecarboximidamide group. The presence of these groups suggests that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring and the sulfonyl group could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions. The thiazole ring can also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role .Aplicaciones Científicas De Investigación
- N’-[(4-methylphenyl)sulfonyl]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide has shown promise as an antimicrobial agent. Researchers have investigated its effectiveness against both Gram-positive and Gram-negative pathogens. Further studies are needed to explore its mechanism of action and potential clinical applications .
- In the pharmaceutical industry, this compound has been studied as a USP Pharmaceutical Analytical Impurity (PAI) . Such impurities play a crucial role in ensuring the quality and safety of medicines. Understanding the behavior of this compound as an impurity helps maintain drug efficacy and safety standards .
- Researchers have evaluated the biological effects of this compound, including its potential as an antioxidant. Additionally, in silico analyses have provided insights into its toxicity profile. These findings contribute to our understanding of its safety and potential therapeutic applications .
- The compound has been characterized using X-ray crystallographic analysis, nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and UV-visible spectroscopy. The N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm⁻¹ confirm its structure. Crystallography revealed its monoclinic crystal system and P2₁ space group .
Antimicrobial Activity
Pharmaceutical Impurity Analysis
Biological Activity and Toxicity Assessment
Crystallography and Spectroscopy
Mecanismo De Acción
Target of Action
The primary targets of STK951107 are currently under investigation . It’s important to note that the identification of a compound’s primary targets is a crucial step in understanding its mechanism of action. These targets are typically proteins or enzymes that the compound interacts with to exert its effects.
Mode of Action
The mode of action of STK951107 involves its interaction with its targets . The specifics of these interactions and the resulting changes are still being studied. Understanding the mode of action can provide insights into how the compound influences biological processes and contributes to its therapeutic effects .
Biochemical Pathways
STK951107 is believed to affect certain biochemical pathways . The specifics of these pathways and their downstream effects are still being researched. Biochemical pathways are sequences of chemical reactions that occur within a cell, and changes in these pathways can have significant effects on the cell’s function .
Pharmacokinetics
The pharmacokinetics of STK951107, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability . These properties can influence the compound’s therapeutic effects and potential side effects .
Result of Action
The molecular and cellular effects of STK951107’s action are currently being studied . These effects can provide insights into the compound’s therapeutic potential and its possible side effects .
Action Environment
The action, efficacy, and stability of STK951107 can be influenced by various environmental factors . These factors can include the physical and chemical conditions in the body, as well as external factors such as temperature and pH .
Direcciones Futuras
Propiedades
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S3/c1-17-7-11-20(12-8-17)33(28,29)26-22(18-5-3-2-4-6-18)25-19-9-13-21(14-10-19)34(30,31)27-23-24-15-16-32-23/h2-16H,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSHZDGIVCYJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)
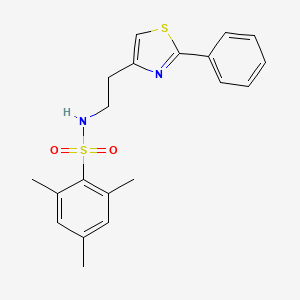
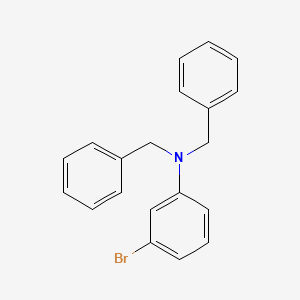
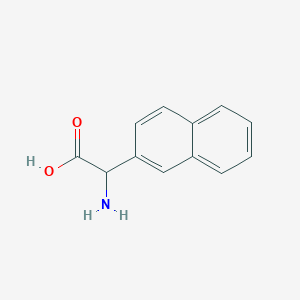
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-bromobenzamide](/img/structure/B2429015.png)
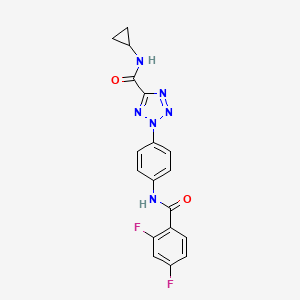
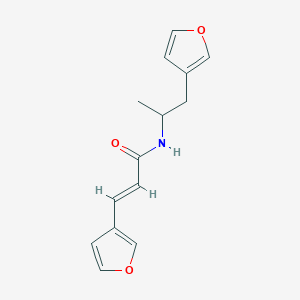
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2429020.png)
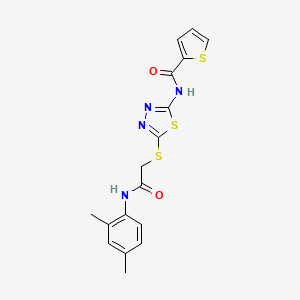
![2-(2-oxo-2-phenylethyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2429023.png)
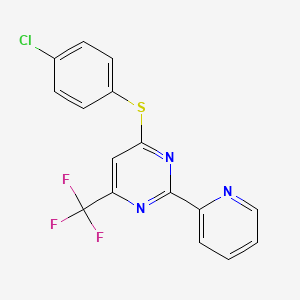
![4-phenyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2429025.png)